molecular formula C7H18O4Si B063521 (Triethoxysilyl)methanol CAS No. 162781-73-9

(Triethoxysilyl)methanol

Cat. No.: B063521
CAS No.: 162781-73-9
M. Wt: 194.3 g/mol
InChI Key: HPEPIADELDNCED-UHFFFAOYSA-N
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Description

(Triethoxysilyl)methanol, also known as hydroxymethyltriethoxysilane, is an organosilicon compound with the molecular formula C7H18O4Si. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Triethoxysilyl)methanol can be synthesized through several methods. One common approach involves the reaction of chloromethyltriethoxysilane with water or a suitable alcohol under controlled conditions. The reaction typically proceeds as follows:

ClCH2Si(OEt)3+H2OHOCH2Si(OEt)3+HCl\text{ClCH}_2\text{Si(OEt)}_3 + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{Si(OEt)}_3 + \text{HCl} ClCH2​Si(OEt)3​+H2​O→HOCH2​Si(OEt)3​+HCl

This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: (Triethoxysilyl)methanol undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and further condensation to form siloxane bonds.

    Condensation: It can react with other silanol-containing compounds to form siloxane networks, which are essential in the production of silicone resins and coatings.

    Substitution: The ethoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of a catalyst such as an acid or base.

    Condensation: Often carried out under mild heating and in the presence of a catalyst to accelerate the reaction.

    Substitution: Requires nucleophiles such as amines or alcohols under controlled conditions.

Major Products:

    Hydrolysis: Produces silanols and eventually siloxanes.

    Condensation: Forms siloxane networks and polymers.

    Substitution: Yields various functionalized silanes depending on the nucleophile used.

Scientific Research Applications

(Triethoxysilyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible and biodegradable materials.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties and chemical resistance.

Mechanism of Action

The effects of (Triethoxysilyl)methanol are primarily due to its ability to form siloxane bonds through hydrolysis and condensation reactions. These bonds are crucial in creating stable and durable materials. The compound interacts with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds that enhance material properties.

Comparison with Similar Compounds

(Triethoxysilyl)methanol can be compared with other organosilicon compounds such as:

    (Trimethoxysilyl)methanol: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.

    (Triethoxysilyl)ethanol: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethoxy groups provide a good balance between hydrolytic stability and reactivity, making it versatile in various chemical processes.

Properties

IUPAC Name

triethoxysilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEPIADELDNCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CO)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580928
Record name (Triethoxysilyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162781-73-9
Record name (Triethoxysilyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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